(2R,4S)-Teneligliptin-d8
Description
Properties
Molecular Formula |
C₂₂H₂₂D₈N₆OS |
|---|---|
Molecular Weight |
434.63 |
Synonyms |
[(2R,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-pyrrolidinyl]-3-thiazolidinylmethanone-d8 |
Origin of Product |
United States |
Synthetic Strategies and Stereochemical Considerations for 2r,4s Teneligliptin D8
Regiospecific Deuteration Methodologies for Pyrrolidine (B122466) and Piperazine (B1678402) Moieties
The defining feature of (2R,4S)-Teneligliptin-d8 is the presence of eight deuterium (B1214612) atoms. pharmaffiliates.comsimsonpharmauat.com These are located on the piperazine ring, a core component of the Teneligliptin (B1682743) structure. immunomart.comlgcstandards.com The synthetic challenge lies in introducing these deuterium atoms at specific positions without affecting other parts of the molecule, particularly the chiral centers.
Precursor Synthesis and Deuterium Incorporation Techniques
The synthesis of this compound logically involves the preparation of a deuterated precursor, which is then integrated into the main synthetic pathway of Teneligliptin. The most common strategy is to use a deuterated version of the piperazine moiety.
A plausible route involves the synthesis of piperazine-d8. This can be achieved through several methods, including the reduction of pyrazine (B50134) with a deuterium source or by using deuterated starting materials. For instance, commercially available and economical deuterium sources like heavy water (D₂O) can be utilized in reactions that facilitate hydrogen-deuterium exchange on amine precursors under specific catalytic conditions. google.com
Optimization of Deuteration Yields and Isotopic Purity
Achieving high deuteration yields and exceptional isotopic purity is critical for the utility of this compound as an internal standard. The goal is to maximize the incorporation of deuterium atoms at all eight positions of the piperazine ring while minimizing the presence of partially deuterated (d1-d7) or non-deuterated (d0) species.
Optimization strategies include:
Controlling Reaction Conditions: Temperature, pressure, and reaction time during the deuteration of the piperazine precursor must be carefully controlled to drive the hydrogen-deuterium exchange to completion. google.com
Choice of Catalyst: The selection of an appropriate catalyst is crucial for efficient deuteration.
Purification of Intermediates: Rigorous purification of the 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-d8 intermediate is necessary to remove any non-deuterated or partially deuterated impurities before it is used in subsequent stereoselective steps. Techniques like column chromatography and recrystallization are employed.
Final Product Purification: The final this compound product undergoes extensive purification, often using preparative High-Performance Liquid Chromatography (HPLC), to ensure high chemical and isotopic purity. rjptonline.org
Stereoselective Synthesis of the (2R,4S)-Diastereomer and its Deuterated Analog
The Teneligliptin molecule has two chiral centers on the pyrrolidine ring, leading to four possible stereoisomers: (2S,4S), (2R,4R), (2S,4R), and (2R,4S). simsonpharma.com The synthesis must be highly selective to produce the desired (2R,4S) diastereomer for the deuterated analog.
Chiral Resolution and Asymmetric Synthesis Approaches
The synthesis of the stereochemically pure pyrrolidine core is a cornerstone of the entire process. Industrial syntheses of Teneligliptin often start from chiral precursors like L-proline derivatives to set the stereochemistry. researchgate.net
A key strategy involves the stereoselective substitution of a precursor like N-Boc-4-hydroxy-L-proline methyl ester. researchgate.net The synthesis is designed to control the stereochemistry at the C4 position of the pyrrolidine ring via an SN2-type nucleophilic substitution. This reaction involves coupling the pyrrolidine intermediate with the piperazine-containing fragment. For the deuterated analog, this step would utilize the 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-d8 intermediate.
Control of Diastereomeric and Enantiomeric Purity in Deuterated Intermediates
Maintaining stereochemical integrity throughout the synthesis is paramount. The introduction of the deuterated piperazine moiety must not lead to the racemization or epimerization of the chiral centers on the pyrrolidine ring.
Control of purity is achieved through:
In-process Controls: Reaction conditions for the coupling of the deuterated piperazine fragment with the chiral pyrrolidine core are optimized to prevent side reactions that could affect stereochemistry.
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using chiral stationary phases is the definitive method for separating and quantifying the different stereoisomers of Teneligliptin. google.comijbpas.com This technique is essential to confirm that the final this compound product is free from contamination by other diastereomers such as (2S,4S), (2R,4R), and (2S,4R). google.com
Advanced Spectroscopic Characterization for Deuterium Atom Localization and Isotopic Enrichment
Confirmation of the structure, specifically the location and level of deuterium incorporation, is accomplished using advanced spectroscopic techniques. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this characterization.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely used for the analysis of Teneligliptin and its deuterated internal standard. nih.govnih.gov The mass spectrometer detects the mass-to-charge ratio (m/z) of the molecule and its fragments. The incorporation of eight deuterium atoms results in a predictable mass shift of +8 atomic mass units compared to the non-deuterated compound. This is clearly observed in the mass transitions used for quantification. nih.govfrontiersin.org
Table 1: Comparative Mass Spectrometry Data for Teneligliptin and Teneligliptin-d8
| Compound | Parent Ion (m/z) | Fragment Ion (m/z) | Mass Shift | Source(s) |
|---|---|---|---|---|
| Teneligliptin | 427.2 | 243.1 | N/A | nih.govfrontiersin.org |
¹H and ¹³C NMR spectroscopy are used to provide a detailed structural map of the molecule. rjptonline.org For this compound, ¹H NMR would show the absence of signals corresponding to the protons on the piperazine ring, confirming their replacement by deuterium. Furthermore, ²H (Deuterium) NMR can be used to directly observe the signals from the incorporated deuterium atoms, confirming their location on the piperazine ring. The isotopic enrichment, or the percentage of molecules that are fully deuterated, can also be accurately determined using high-resolution mass spectrometry by analyzing the isotopic distribution of the molecular ion peak.
High-Resolution Mass Spectrometry for Isotopic Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of isotopically labeled compounds like this compound. It provides two critical pieces of information: the confirmation of the elemental composition through a highly accurate mass measurement and the assessment of isotopic purity by analyzing the distribution of isotopologues. researchgate.netnih.gov
The primary step involves determining the monoisotopic mass with high precision. The theoretical exact mass of this compound (C₂₂H₂₂D₈N₆OS) is calculated to be 434.2704 Da. lgcstandards.comnih.gov An experimental measurement using HRMS, such as Time-of-Flight (TOF) or Orbitrap-based systems, must align with this theoretical value within a narrow tolerance, typically less than 5 parts per million (ppm), to confirm the correct elemental formula. thermofisher.com
Table 1: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₂H₂₂D₈N₆OS |
| Theoretical Exact Mass (Da) | 434.2704 |
| Observed Exact Mass (Da) | 434.2715 |
| Mass Error (ppm) | 2.53 |
Beyond confirming the elemental composition, HRMS is used to determine the isotopic purity or the percentage of enrichment. The analysis of the isotopic cluster of the molecular ion allows for the quantification of the desired d8-isotopologue relative to under-labeled species (d1 to d7) and the non-labeled (d0) compound. researchgate.net The relative intensities of these isotopologue peaks are corrected for the natural abundance of isotopes like ¹³C and ¹⁵N to accurately calculate the isotopic enrichment. nih.gov For a successful synthesis, the isotopic purity of the d8 species is expected to be very high, often exceeding 98%.
Table 2: Illustrative Isotopic Purity Assessment of a this compound Sample
| Isotopologue | Relative Abundance (%) |
| d8 (Target) | 99.1 |
| d7 | 0.6 |
| d6 | 0.2 |
| d0-d5 | <0.1 |
| Total Isotopic Purity | >99% |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Determination
While HRMS confirms the degree of deuteration, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for unambiguously determining the specific atomic positions of the deuterium labels. cymitquimica.com A comparative analysis of the NMR spectra of unlabeled Teneligliptin and this compound reveals the exact sites of deuterium incorporation. The deuteration in this compound occurs specifically at the eight positions of the piperazine ring. nih.gov
In ¹H NMR spectroscopy, the most direct evidence of deuteration is the disappearance of proton signals. The spectrum of unlabeled (2R,4S)-Teneligliptin would show characteristic signals for the eight protons on the piperazine ring. In the ¹H NMR spectrum of this compound, these signals are absent, providing clear confirmation of deuterium substitution at these positions.
In ¹³C NMR spectroscopy, the carbons attached to deuterium atoms (C-D) exhibit different behavior compared to carbons attached to protons (C-H). Due to coupling with deuterium (which has a spin I=1), the signals for the deuterated piperazine carbons appear as multiplets (typically 1:1:1 triplets) and are often of lower intensity. This change in multiplicity and intensity, when compared to the singlet signals in the unlabeled compound's spectrum, further validates the location of the deuterium atoms. doi.org
A predicted ¹³C NMR spectrum for unlabeled Teneligliptin is available for comparison. drugbank.com Furthermore, direct detection of the deuterium nuclei is possible through ²H NMR spectroscopy. This technique produces a spectrum showing signals only for the deuterium atoms, offering a clean and direct confirmation of their chemical environment and successful incorporation. sigmaaldrich.comnih.gov
Table 3: Expected ¹H NMR Spectral Changes for the Piperazine Moiety in this compound
| Protons | Expected Shift in Unlabeled Teneligliptin (ppm) | Expected Observation in this compound |
| Piperazine ring protons (-CH₂-) | Multiplets | Signals absent |
Vibrational Spectroscopy (IR, Raman) for Deuterium Incorporation Confirmation
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide additional confirmation of deuterium incorporation by detecting the vibrations of carbon-deuterium (C-D) bonds. d-nb.info The basis of this method is the mass difference between hydrogen (≈1 amu) and deuterium (≈2 amu). According to Hooke's law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the system. Consequently, the heavier deuterium atom causes the C-D bond to vibrate at a lower frequency (wavenumber) than a C-H bond.
The FTIR spectrum of unlabeled Teneligliptin shows characteristic C-H stretching absorption bands in the region of 2800-3000 cm⁻¹. researchgate.netrjpbcs.com In the spectrum of this compound, the intensity of the C-H stretching bands corresponding to the piperazine moiety would be significantly diminished. Concurrently, new, distinct absorption bands will appear in the characteristic C-D stretching region, which is typically around 2100-2200 cm⁻¹. The appearance of these new bands, which are absent in the unlabeled standard, serves as direct evidence of successful deuteration. nih.gov Raman spectroscopy offers a complementary method, also showing the characteristic C-D vibrations in the lower frequency range.
Table 4: General Comparison of C-H and C-D Vibrational Frequencies
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| C-H Stretch | 2800 - 3000 |
| C-D Stretch | 2100 - 2200 |
Advanced Analytical Methodologies Utilizing 2r,4s Teneligliptin D8 As a Stable Isotope Internal Standard
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
The foundation of a reliable quantitative bioanalytical assay is a well-developed and rigorously validated LC-MS/MS method. The use of (2R,4S)-Teneligliptin-d8 is integral to this process, ensuring that the measurements of Teneligliptin (B1682743) are both accurate and reproducible.
Chromatographic Separation Techniques for (2R,4S)-Teneligliptin and its Analogs
Effective chromatographic separation is the first step in distinguishing the analyte of interest from other matrix components. For Teneligliptin and its analogs, reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the most commonly employed techniques. d-nb.infonih.gov These methods achieve separation based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase.
Research has demonstrated successful separation using various C18 columns. d-nb.infoijtsrd.comnih.gov The mobile phase typically consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or a dilute acid like formic or orthophosphoric acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govijtsrd.comrjpbcs.com The specific conditions, including mobile phase composition, flow rate, and column temperature, are optimized to achieve symmetric peak shapes, good resolution between analytes, and acceptable retention times. nih.govresearchgate.net As a SIL-IS, this compound is designed to have nearly identical chromatographic behavior to unlabeled Teneligliptin, ensuring they co-elute. This co-elution is critical for the effective compensation of matrix effects. chromatographyonline.com
| Stationary Phase (Column) | Mobile Phase | Flow Rate | Reported Retention Time of Teneligliptin | Reference |
|---|---|---|---|---|
| Cosmosil C18 (250mm x 4.6ID, 5 µm) | Methanol:Phosphate buffer pH 3 (70:30 v/v) | 0.8 mL/min | Not Specified | ijtsrd.com |
| Kromasil® 100-5-C18 (250 × 4.6 mm, 5-μm) | pH 6.0 phosphate buffer:acetonitrile (60:40 v/v) | 1.0 mL/min | Not Specified | d-nb.info |
| Waters X-Bridge C18 (100 mm × 3.5 mm, 2.1 µm) | 0.1% Orthophosphoric acid buffer:Methanol (35:65 v/v) | 0.2 mL/min | ~1.6 min | nih.gov |
| Kromasil C18 (250×4.6 mm, 5 μm) | Buffer:acetonitrile:methanol (65:25:10, v/v/v) | 1.0 mL/min | 2.842 min | nih.gov |
Ionization Techniques (e.g., Electrospray Ionization) and Mass Spectrometric Parameters
Following chromatographic separation, the analytes are introduced into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique widely used for this purpose, as it can generate intact, gaseous ions from thermally labile molecules like Teneligliptin. nih.gov For the analysis of Teneligliptin and its deuterated standard, ESI is typically operated in the positive ion mode, where charging occurs primarily through protonation. nih.govkorea.ac.kr
The mass spectrometer parameters are tuned to maximize the signal for the specific analytes. This involves optimizing voltages on various components of the instrument to efficiently transmit the ions from the source to the detector. A study detailing the simultaneous determination of Teneligliptin and its metabolite, Teneligliptin sulfoxide, utilized this compound as the internal standard and reported optimized parameters for a tandem mass spectrometer. korea.ac.kr
| Parameter | Setting |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Optimization of Multiple Reaction Monitoring (MRM) Transitions for Quantification
Tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) provides high selectivity and sensitivity for quantification. nih.gov In MRM, a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then selected in the third quadrupole and measured by the detector. forensicrti.org This precursor-to-product ion pair is called a transition. forensicrti.org
The optimization of MRM transitions is a critical step in method development. youtube.com This involves selecting the most stable and intense precursor and product ions and then optimizing instrumental parameters, such as collision energy (CE) and cone voltage (CV), to maximize the signal for each transition. nih.gov For this compound, the precursor and product ions will have a mass-to-charge ratio (m/z) that is 8 units higher than that of the unlabeled Teneligliptin, reflecting the replacement of eight hydrogen atoms with deuterium (B1214612). korea.ac.kr
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Teneligliptin | 427.2 | 243.1 | korea.ac.kr |
| This compound | 435.2 | 251.3 | korea.ac.kr |
| Teneligliptin sulfoxide | 443.2 | 68.2 | korea.ac.kr |
Role of this compound in Quantitative Research Bioanalysis
The primary role of a SIL-IS like this compound is to serve as a surrogate for the analyte, correcting for various sources of error that can occur during sample processing and analysis. amazonaws.com
Normalization of Matrix Effects and Analytical Variability
Biological samples such as plasma are highly complex, containing numerous endogenous components that can interfere with the ionization of the target analyte in the ESI source. This phenomenon, known as the matrix effect, can lead to either ion suppression or enhancement, causing unpredictable and variable MS responses. chromatographyonline.com Because this compound has virtually identical physicochemical properties to Teneligliptin, it experiences the same matrix effects. researchgate.net By calculating the ratio of the analyte peak area to the internal standard peak area, these effects are normalized. amazonaws.com This ratio remains constant even if the absolute signal of both compounds is suppressed or enhanced, thus correcting for the variability. nih.gov The use of a SIL-IS is the most effective way to compensate for these matrix effects. amazonaws.com
Enhancement of Accuracy and Precision in Research Sample Quantification
By correcting for variability in both sample preparation (e.g., extraction recovery) and instrumental analysis (e.g., matrix effects), this compound significantly enhances the accuracy and precision of the quantitative results. veeprho.comnih.gov Accuracy refers to how close a measured value is to the true value, while precision describes the reproducibility of the measurements. A method validated using Teneligliptin-d8 demonstrated excellent accuracy and precision across a wide range of concentrations, with linearity from 5 to 1000 ng/mL for Teneligliptin. korea.ac.kr The ability of the SIL-IS to account for inter-individual differences in patient sample matrices is particularly crucial in clinical research, ensuring that the calculated concentrations are reliable. nih.gov
| Parameter | Typical Acceptance Criteria/Results | Significance |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | Demonstrates a direct proportional relationship between concentration and instrument response. researchgate.net |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | Ensures the measured concentration is close to the true concentration. |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | Indicates low variability and high reproducibility of the method. |
| Recovery | Consistent and reproducible | Shows efficiency of the sample extraction process; variability is corrected by the IS. nih.gov |
Calibration Curve Construction and Regression Analysis with Deuterated Internal Standard
The foundation of accurate quantification in LC-MS/MS analysis is the calibration curve. When using a deuterated internal standard like this compound, the curve is constructed by plotting the peak area ratio of the analyte (teneligliptin) to the internal standard against the nominal concentration of the analyte in the calibration standards. A fixed concentration of this compound is added to each calibration standard, quality control (QC) sample, and unknown sample.
The peak area ratio is used to normalize the response of the analyte, which corrects for potential variability in extraction recovery, matrix effects, and instrument response. allmpus.com This ratiometric approach significantly improves the robustness and reliability of the analytical method.
A linear regression analysis is then applied to the calibration curve data points. The most common model is a weighted linear regression, often using a weighting factor of 1/x or 1/x², where x is the concentration. This weighting gives less emphasis to the higher concentration points, which tend to have greater absolute variance, thereby improving the accuracy at the lower end of the calibration range. The goodness of fit is evaluated by the coefficient of determination (r²), which should ideally be ≥ 0.99.
For the analysis of teneligliptin, a typical calibration curve might span a concentration range of 5 to 1000 ng/mL. wikipedia.org The multiple reaction monitoring (MRM) transitions used for detection are specific to the parent and product ions of each compound. For teneligliptin, a common transition is m/z 427.2 → 243.1, while for its deuterated internal standard, this compound, the transition is m/z 435.2 → 251.3. wikipedia.org
Below is a representative table of data used for constructing a calibration curve for teneligliptin in a biological matrix.
Table 1: Representative Calibration Curve Data for Teneligliptin Analysis
| Nominal Concentration (ng/mL) | Teneligliptin Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) |
|---|---|---|---|
| 5.0 | 12,540 | 245,600 | 0.051 |
| 10.0 | 25,100 | 248,100 | 0.101 |
| 50.0 | 124,800 | 246,500 | 0.506 |
| 100.0 | 252,300 | 250,200 | 1.008 |
| 250.0 | 630,100 | 249,500 | 2.525 |
| 500.0 | 1,255,000 | 247,800 | 5.065 |
Application in In Vitro and Ex Vivo Research Sample Analysis
This compound is an invaluable tool for the accurate quantification of teneligliptin in a variety of research settings, including in vitro cell-based assays and ex vivo analyses of animal tissues.
Quantification in Cell Culture Supernatants and Lysates
In vitro studies are essential for investigating the mechanisms of drug action and cellular effects. For instance, studies have evaluated the effects of teneligliptin on the transcriptional activity of PPARγ in cell-based assays. ugent.be Accurate quantification of the drug in both the cell culture supernatant (extracellular concentration) and the cell lysate (intracellular concentration) is critical for interpreting the results.
Sample Preparation:
Supernatants: Cell culture media can often be processed directly after centrifugation to remove cellular debris. A protein precipitation step, typically with a cold organic solvent like acetonitrile or methanol containing this compound, is commonly used to remove proteins that could interfere with the analysis.
Lysates: Cells are first harvested and washed to remove any remaining supernatant. They are then lysed using chemical (e.g., detergents) or physical (e.g., sonication) methods. The resulting lysate is a complex mixture requiring a robust cleanup, usually involving protein precipitation followed by centrifugation to pellet the precipitated proteins and cellular debris. The clear supernatant is then collected for LC-MS/MS analysis.
The use of this compound is crucial in this context to correct for matrix effects originating from the complex components of the culture medium (salts, amino acids, proteins) and the cell lysate (lipids, proteins, nucleic acids). nih.gov
Measurement in Animal Tissue Homogenates and Biological Fluids (e.g., Microsomal Incubation Media)
Animal Tissue Homogenates: Preclinical studies often involve determining the distribution of a drug in various tissues. Studies on teneligliptin in rats have shown that it distributes predominantly to the kidney and liver, followed by the lung. sepscience.com To quantify teneligliptin in these tissues, a homogenate is first prepared.
Sample Preparation:
A known weight of the tissue is homogenized in a specific buffer.
this compound is added to an aliquot of the homogenate.
Protein precipitation is performed using an organic solvent.
Alternatively, more extensive cleanup methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be employed to remove interfering substances, particularly lipids, which are abundant in tissues like the liver. mdpi.comresearchgate.net
Microsomal Incubation Media: Microsomal stability assays are standard in vitro tests to evaluate the metabolic stability of a compound. In these assays, a drug is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s. The disappearance of the parent drug over time is monitored.
Sample Preparation: The incubation is typically initiated by adding a cofactor like NADPH and is stopped at various time points by adding a cold organic solvent (e.g., acetonitrile) that also contains this compound. mttlab.eu This step simultaneously halts the enzymatic reaction and precipitates the microsomal proteins. After centrifugation, the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of teneligliptin.
The table below presents hypothetical quality control data for the analysis of teneligliptin in a tissue homogenate matrix, demonstrating the performance of a method utilizing this compound.
Table 2: Representative Quality Control Sample Data in Tissue Homogenate
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|---|
| Low | 15.0 | 14.7 | 98.0 | 4.5 |
| Medium | 400.0 | 408.0 | 102.0 | 2.8 |
Analytical Challenges in Complex Biological Matrices and Strategies for Mitigation
The primary analytical challenge in quantifying analytes in complex biological matrices is the "matrix effect," which refers to the alteration of ionization efficiency by co-eluting endogenous components. longdom.org This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of the results if not properly addressed.
Cell Culture Media/Lysates: These matrices contain high concentrations of salts, amino acids, and proteins, which can cause significant ion suppression. nih.gov Cell lysates are particularly challenging due to the presence of endogenous lipids and other cellular components.
Tissue Homogenates: These are highly complex matrices rich in proteins and lipids (especially in liver and brain tissue), which are known to cause severe ion suppression and can foul the LC-MS system. sigmaaldrich.com Phospholipids (B1166683) are a major concern as they often co-extract with the analyte of interest.
Microsomal Incubation Media: The high protein concentration of microsomes and the presence of buffers and cofactors can contribute to matrix effects.
Strategies for Mitigation:
Use of a Stable Isotope-Labeled Internal Standard: This is the most effective strategy. This compound co-elutes with teneligliptin and experiences nearly identical matrix effects, allowing for reliable correction through the peak area ratio method. allmpus.com
Effective Sample Preparation: Techniques like LLE and SPE are more effective at removing interfering components than simple protein precipitation. sigmaaldrich.com Specific SPE cartridges designed to remove phospholipids can be particularly useful for tissue homogenate analysis.
Chromatographic Separation: Optimizing the LC method to achieve chromatographic separation between teneligliptin and the major matrix components can significantly reduce ion suppression. This may involve using a different column chemistry or modifying the mobile phase gradient.
Sample Dilution: Diluting the sample extract with the mobile phase can reduce the concentration of matrix components to a level where they no longer significantly impact the ionization of the analyte. However, this approach is limited by the sensitivity of the assay.
By employing these strategies, particularly the use of this compound, robust and reliable analytical methods can be developed for the accurate quantification of teneligliptin in diverse and complex in vitro and ex vivo matrices.
Investigations into Metabolic Pathways and Kinetic Isotope Effects of 2r,4s Teneligliptin D8
In Vitro Metabolism Studies with Subcellular Fractions and Recombinant Enzymes
In vitro models are fundamental to characterizing the metabolic pathways of new chemical entities. These systems utilize subcellular fractions and purified enzymes to simulate the metabolic environment of the liver, the primary site of drug metabolism.
To investigate the metabolism of (2R,4S)-Teneligliptin-d8, scientists utilize various hepatic subcellular fractions that contain the enzymes responsible for biotransformation. thermofisher.combioivt.comresearchgate.net
Liver Microsomes : These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I metabolic enzymes, most notably cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes. bioivt.commdpi.com Incubations with liver microsomes are specifically designed to study oxidative metabolism.
S9 Fractions : This fraction is the 9000g supernatant of a liver homogenate and contains both microsomal and cytosolic components. researchgate.netnih.gov The S9 fraction provides a more comprehensive metabolic profile because it includes both Phase I (microsomal) and Phase II (cytosolic) enzymes, such as sulfotransferases and glutathione (B108866) transferases. mdpi.com
Cytosol : This is the soluble component of the cell cytoplasm and contains various Phase II enzymes. bioivt.com It is used to investigate specific conjugation reactions that may follow initial Phase I metabolism.
In these experiments, this compound is incubated with one of these fractions along with necessary cofactors (e.g., NADPH for CYP and FMO activity) to initiate metabolic reactions. The resulting mixture is then analyzed to identify the newly formed deuterated metabolites.
Studies on non-deuterated Teneligliptin (B1682743) have identified the key enzymes responsible for its metabolism, which are presumed to be identical for the d8 variant. The primary enzymes involved are from the Cytochrome P450 and Flavin-containing monooxygenase families. researchgate.netfrontiersin.orgturkjps.org Specifically, CYP3A4 and FMO3 are the major contributors to the metabolism of Teneligliptin, with FMO1 also playing a role. researchgate.netnih.govscirp.orgnih.gov Research indicates that CYP3A4 and FMO3 contribute almost equally to its hepatic metabolism. nih.govnih.gov In vitro studies have shown that Teneligliptin is a weak inhibitor of CYP2D6, CYP3A4, and FMO, but does not significantly inhibit other major CYP isoforms. scirp.orgnih.gov
| Enzyme Family | Major Isoforms Involved | Relative Contribution |
|---|---|---|
| Cytochrome P450 (CYP) | CYP3A4 | Major contributor, approximately equal to FMO3 nih.govnih.gov |
| Flavin-Containing Monooxygenase (FMO) | FMO3 | Major contributor, approximately equal to CYP3A4 nih.govnih.govnih.gov |
| FMO1 | Contributing role researchgate.netscirp.org |
The principal metabolic pathway for Teneligliptin is sulfoxidation. nih.govtaylorandfrancis.com This reaction involves the oxygenation of the sulfur atom within the thiazolidine (B150603) ring of the molecule. This transformation is catalyzed primarily by CYP3A4 and FMO3. The most abundant metabolite formed is a thiazolidine-1-oxide derivative, which is designated as M1. nih.govnih.gov M1 is the main metabolite found in human plasma and can be further metabolized through additional oxidation to form teneligliptin sulfone (M2). nih.gov
| Metabolite Designation | Metabolic Transformation | Description |
|---|---|---|
| M1 | Sulfoxidation | The most abundant metabolite; a thiazolidine-1-oxide derivative of the parent compound. nih.govnih.govnih.gov |
| M2 | Sulfoxidation (further oxidation of M1) | A teneligliptin sulfone derivative formed from the metabolism of M1. nih.gov |
Kinetic Isotope Effect (KIE) Studies on this compound Metabolism
The substitution of hydrogen with deuterium (B1214612) in this compound provides a powerful tool to investigate its metabolic pathways through the kinetic isotope effect (KIE).
The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org This effect arises from the difference in zero-point vibrational energy between bonds involving the lighter and heavier isotopes. portico.orgstackexchange.com A carbon-deuterium (C-D) bond has a lower zero-point energy and is stronger than a corresponding carbon-hydrogen (C-H) bond. portico.orgstackexchange.com Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage is part of the rate-determining step. portico.org
Primary Kinetic Isotope Effect (PKIE): A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. portico.orgnih.gov For C-H bond cleavage, a normal PKIE is observed where the rate for the hydrogen-containing compound (kH) is greater than the rate for the deuterium-containing compound (kD), resulting in a kH/kD ratio greater than 1. scribd.comdalalinstitute.com The magnitude of the PKIE can provide insight into the transition state of the reaction. scribd.com
Secondary Kinetic Isotope Effect (SKIE): A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.orgnih.gov SKIEs are typically much smaller than PKIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). wikipedia.orgnih.gov They arise from changes in the vibrational environment of the isotopic atom between the ground state and the transition state, often due to changes in hybridization. wikipedia.org
Measuring the KIE in enzyme-catalyzed reactions involving this compound requires a carefully designed experimental setup. Common approaches include:
In Vitro Metabolism Studies: Incubating this compound and its non-deuterated counterpart with liver microsomes (containing CYP and FMO enzymes) or specific recombinant enzymes allows for the direct comparison of their metabolic rates. portico.orgnih.gov
Competitive Experiments: In this setup, an equimolar mixture of the deuterated and non-deuterated compounds is incubated with the metabolizing system. nih.gov The relative amounts of the remaining substrates and formed metabolites are measured over time using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). nih.govumd.edu This method is highly precise for determining KIEs. nih.gov
Non-competitive Experiments: Here, the metabolism of the deuterated and non-deuterated compounds is studied in separate experiments. The rates of substrate disappearance or product formation are then compared. nih.gov
The choice of experimental design depends on the specific goals of the study and the analytical methods available. nih.govnih.gov
The interpretation of KIE data is crucial for understanding the mechanism of metabolism for this compound.
Identifying Rate-Limiting Steps: A significant primary KIE (typically kH/kD > 2) strongly suggests that the cleavage of the C-H(D) bond is the rate-limiting step in the metabolic reaction. portico.orgnih.gov For teneligliptin, this would implicate processes like hydroxylation or N-dealkylation as potentially rate-limiting.
Elucidating Reaction Mechanisms: The magnitude of the KIE can provide details about the transition state. For example, a large PKIE is often associated with a symmetric transition state where the hydrogen is equally shared between the donor and acceptor atoms. acs.org Secondary KIEs can help to distinguish between different reaction mechanisms, such as SN1 versus SN2 type reactions in other chemical systems. wikipedia.orgdalalinstitute.com
Metabolic Switching: The introduction of deuterium at a primary site of metabolism can slow down the reaction at that position, potentially leading to an increase in metabolism at other sites. taylorandfrancis.com This phenomenon, known as metabolic switching, can be identified by analyzing the full metabolite profile of the deuterated compound.
Table 2: Hypothetical KIE Data for Teneligliptin Metabolism
| Metabolic Reaction | Position of Deuteration | Observed KIE (kH/kD) | Interpretation |
|---|---|---|---|
| Thiazolidine Oxidation (to M1) | Thiazolidine ring | ~1.0 | C-H bond cleavage is not rate-limiting. |
| Hydroxylation (to M4) | Methyl group | > 2.0 | C-H bond cleavage is likely the rate-limiting step. |
This table presents hypothetical data for illustrative purposes.
In some enzyme-catalyzed reactions, particularly those involving the transfer of a proton or hydrogen atom, a phenomenon known as quantum mechanical tunneling can occur. youtube.comnih.gov Tunneling allows a particle to pass through an energy barrier that it classically would not have enough energy to overcome. youtube.comresearchgate.net
The probability of tunneling is highly dependent on the mass of the particle; lighter particles tunnel more readily than heavier ones. researchgate.net Therefore, hydrogen is much more likely to tunnel than deuterium. researchgate.net This can lead to unusually large primary kinetic isotope effects, sometimes with kH/kD values significantly greater than the semi-classical limit of around 7. researchgate.net
For this compound, if a metabolic step involving C-H bond cleavage is facilitated by quantum tunneling, the observed KIE could be exceptionally large. acs.orgacs.org Observing such a large KIE would provide strong evidence for the role of tunneling in the enzymatic mechanism. researchgate.net Conversely, a KIE within the classical range would suggest that tunneling does not play a significant role in that particular metabolic transformation. nih.gov
Mechanistic Research Applications of 2r,4s Teneligliptin D8 Beyond Metabolism
Studies on Enzyme Inhibition Kinetics Using Deuterated Analogs
The primary application of deuterated analogs in enzyme kinetics is to exploit the kinetic isotope effect (KIE), where the heavier deuterium (B1214612) isotope can lead to a slower rate of chemical reactions involving C-H bond cleavage. While this is most pronounced in metabolic studies, using a deuterated compound like (2R,4S)-Teneligliptin-d8 in direct enzyme inhibition assays serves as a crucial control to isolate the effects on the target enzyme from the effects on metabolic pathways.
Characterization of DPP-4 Enzyme Interaction with this compound
(2R,4S)-Teneligliptin, the non-deuterated parent compound, is a potent inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme. nih.gov Its unique chemical structure, characterized by five consecutive rings, allows it to bind strongly and extensively to the DPP-4 active site. nih.govnih.gov The interaction involves multiple subsites of the enzyme, including the S1, S2, and the S2 extensive subsite, which contributes to its high potency and selectivity. nih.govnih.gov Binding to the S2 extensive site, in particular, is thought to impart a stronger inhibitory action on the DPP-4 enzyme. nih.gov
As this compound is a structural isotopologue of teneligliptin (B1682743), it is expected to engage the DPP-4 active site in an identical manner, interacting with the same key residues within the S1, S2, and S2 extensive subsites. The purpose of employing the d8 analog is not to alter the fundamental binding mode but to provide a tool for comparative kinetic analysis, ensuring that any differences observed in more complex biological systems (e.g., cell lysates or microsomes) can be attributed to metabolic effects rather than a change in target engagement.
Determination of Inhibition Constants (Ki) and Mechanism of Inhibition (e.g., Competitive)
Teneligliptin is a competitive inhibitor of the DPP-4 enzyme, meaning it reversibly binds to the active site of the enzyme, thus preventing the substrate from binding. The potency of this inhibition is quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). For non-deuterated teneligliptin, the IC50 value for inhibiting human plasma DPP-4 activity has been reported to be approximately 1.75 nmol/L. nih.gov
The determination of the Ki for this compound would follow standard enzyme kinetic protocols, such as the graphical analysis of reaction rates at varying substrate and inhibitor concentrations (e.g., Lineweaver-Burk plots). nih.govkhanacademy.org Since deuteration does not alter the fundamental chemical structure responsible for non-covalent binding, the Ki value for this compound is expected to be virtually identical to that of the non-deuterated compound. The primary forces governing this interaction—hydrogen bonds, hydrophobic interactions, and van der Waals forces—are not significantly impacted by the isotopic substitution.
Table 1: Reported Inhibition Constants for Teneligliptin
| Enzyme | Inhibition Constant (IC50) |
|---|---|
| Human Plasma DPP-4 | 1.75 nmol/L nih.gov |
| Recombinant Human DPP-4 | 0.889 nmol/L nih.gov |
| DPP-8 | 0.189 µmol/L nih.gov |
| DPP-9 | 0.150 µmol/L nih.gov |
Comparative Analysis of Deuterated vs. Non-Deuterated Compound in Enzyme Assays
A direct comparative analysis in a purified DPP-4 enzyme assay is crucial for establishing a baseline for the deuterated compound. In such an assay, which is devoid of metabolic enzymes, this compound should exhibit inhibitory activity that is statistically indistinguishable from its non-deuterated counterpart.
The true value of this comparison becomes apparent when moving to more complex systems like human liver microsomes, which contain metabolic enzymes such as CYP3A4 and FMOs, known to metabolize teneligliptin. nih.govkegg.jp Deuteration at sites susceptible to metabolic oxidation can significantly slow down the rate of metabolism due to the kinetic isotope effect. nih.gov For instance, studies on other deuterated drugs have shown a significant reduction in metabolic clearance, leading to higher drug exposure. nih.gov By comparing the two compounds, researchers can precisely quantify the impact of deuteration on metabolic stability while confirming that the intrinsic inhibitory activity on the target DPP-4 remains unchanged.
Table 2: Expected Comparative Profile in a Purified Enzyme Assay
| Parameter | (2R,4S)-Teneligliptin | This compound (Expected) | Rationale for Expectation |
|---|---|---|---|
| Binding Site on DPP-4 | S1, S2, S2 extensive nih.govnih.gov | Identical | Isotopic substitution does not change the molecular shape or key interacting functional groups. |
| Mechanism of Inhibition | Competitive | Competitive | The fundamental interaction with the active site is unchanged. |
| Inhibition Constant (Ki) | ~0.4 nM vetmeduni.ac.at | No significant change | Equilibrium binding constants are generally unaffected by deuteration. |
| Metabolic Stability (in microsomes) | Metabolized by CYP3A4, FMO1, FMO3 nih.govkegg.jp | Potentially increased | Kinetic Isotope Effect can slow the rate of C-H bond cleavage during metabolism. nih.gov |
Investigating Drug-Target Binding Dynamics and Residence Time
Beyond simple inhibition constants, a deeper understanding of a drug's efficacy can be gained by studying its binding dynamics—specifically, the rates at which it associates and dissociates from its target. A longer residence time on the target can, in some cases, lead to a more durable pharmacological effect.
Methodologies for Assessing Ligand-Receptor Interaction Kinetics
Surface Plasmon Resonance (SPR): This technique measures changes in the refractive index at the surface of a sensor chip when a ligand (e.g., Teneligliptin-d8) in solution binds to its target protein (e.g., DPP-4) that has been immobilized on the chip. It allows for the direct measurement of both k_on and k_off.
Isothermal Titration Calorimetry (ITC): ITC measures the heat released or absorbed during a binding event. vetmeduni.ac.at This provides a complete thermodynamic profile of the interaction, including the binding affinity (K_a or K_D), enthalpy (ΔH), and entropy (ΔS). While it doesn't directly measure kinetic rates, it is a gold standard for determining binding affinity.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): This method probes changes in a protein's conformational dynamics upon ligand binding. researchgate.net By measuring the rate at which backbone amide hydrogens exchange with deuterium in the solvent, researchers can identify regions of the protein that become more or less flexible when the drug is bound, providing insights into the binding mechanism and allosteric effects. researchgate.net
Potential Impact of Deuteration on Binding Affinity and Dissociation Rates
The replacement of hydrogen with deuterium results in a C-D bond that is slightly shorter and stronger than a C-H bond. This can lead to subtle changes in the vibrational modes and conformational flexibility of the molecule. However, for non-covalent drug-target interactions, these effects are generally considered to be minor.
The primary determinants of binding affinity and residence time are the enthalpy and entropy of binding, which arise from interactions like hydrogen bonds and the hydrophobic effect. vetmeduni.ac.at It is unlikely that deuteration would cause a significant shift in these fundamental forces. Therefore, the binding affinity (K_D) and the kinetic rate constants (k_on, k_off) for this compound are predicted to be very similar to those of its non-deuterated analog.
The main utility of the deuterated compound in these studies is often as a stable, heavy-isotope internal standard for mass spectrometry-based techniques like HDX-MS. Its slightly higher mass allows it to be clearly distinguished from the non-deuterated form, aiding in precise quantification without interfering with the biological system being studied.
Table 3: Potential Impact of Deuteration on Binding Parameters
| Binding Parameter | Definition | Potential Impact of Deuteration |
|---|---|---|
| Binding Affinity (K_D) | Concentration of ligand at which half the target protein is occupied at equilibrium. | Negligible. Governed by non-covalent interactions largely unaffected by isotopic substitution. |
| Association Rate (k_on) | The rate at which the drug binds to the target. | Negligible. Primarily influenced by diffusion and long-range electrostatic interactions. |
| Dissociation Rate (k_off) | The rate at which the drug unbinds from the target. A lower k_off means longer residence time. | Potentially very minor changes if C-H bond vibrations are involved in the dissociation transition state, but generally expected to be negligible. |
| Thermodynamics (ΔH, ΔS) | Enthalpic and entropic contributions to the binding energy. | Negligible. These are macroscopic properties of the overall binding interaction. |
In Silico Modeling and Computational Chemistry Applications
In the realm of modern drug discovery and mechanistic studies, in silico modeling and computational chemistry have become indispensable tools. These approaches allow researchers to simulate and predict the behavior of molecules at an atomic level, providing insights that are often difficult to obtain through experimental methods alone. For isotopically labeled compounds like this compound, these computational techniques offer a unique window into the subtle yet significant effects of deuterium substitution on molecular interactions, conformation, and reactivity. By leveraging powerful computational algorithms, it is possible to dissect the underpinnings of isotopic effects, contributing to a more profound understanding of the compound's behavior in biological systems.
Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to characterize biomolecular systems and predict how a ligand, such as this compound, interacts with its protein target. mdpi.commdpi.com
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov For this compound, docking studies would primarily focus on its interaction with the dipeptidyl peptidase-4 (DPP-4) enzyme. The objective of such a study would be to determine if the deuteration of the piperazine (B1678402) ring alters the binding affinity or the specific interactions within the enzyme's active site compared to its non-deuterated counterpart.
The process involves preparing the 3D structures of both the ligand (this compound) and the receptor (DPP-4, e.g., PDB ID: 3VJK or 5T4B) and then using a scoring function to evaluate the fitness of different binding poses. sennosbiotech.comresearchgate.net Key interactions for Teneligliptin in the DPP-4 active site involve hydrogen bonds and hydrophobic interactions with residues such as Glu205 and Ser630. sennosbiotech.com A comparative docking study would analyze parameters like binding energy and the geometry of these interactions. While the electronic properties are nearly identical between the deuterated and non-deuterated compounds, subtle changes in bond length and vibrational modes due to the heavier isotope could theoretically lead to minor differences in the optimal binding pose.
Table 1: Illustrative Comparative Docking Results for Teneligliptin and this compound with DPP-4
| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Inhibition Constant (pKi, µM) |
| (2R,4S)-Teneligliptin | -9.5 | Glu205, Ser630, Tyr547 | 5.85 |
| This compound | -9.6 | Glu205, Ser630, Tyr547 | 5.79 |
Molecular Dynamics (MD) Simulations
Following molecular docking, MD simulations can provide a more dynamic picture of the ligand-receptor complex over time. nih.gov These simulations solve Newton's equations of motion for every atom in the system, offering insights into the flexibility of the ligand and protein, the stability of the binding pose, and the role of solvent molecules. mdpi.com
Quantum chemistry calculations, based on the principles of quantum mechanics, are used to compute the electronic structure and properties of molecules. nih.gov These methods are particularly valuable for studying isotope effects, as they can precisely model the consequences of changing nuclear mass. icm.edu.pl
The primary influence of isotopic substitution is on the vibrational frequencies of the molecule. The C-D bond is stronger and vibrates at a lower frequency than a C-H bond due to the greater mass of deuterium. This leads to a lower zero-point vibrational energy (ZPVE) for the deuterated molecule. Quantum chemical calculations, often using Density Functional Theory (DFT), can accurately predict these vibrational frequencies and energy differences. nih.gov
For this compound, these calculations can elucidate how deuteration impacts its molecular conformation and reactivity.
Reactivity and Kinetic Isotope Effects (KIEs): While Teneligliptin's mechanism of action is primarily non-covalent inhibition, isotopic substitution can influence reaction rates if a C-H bond is broken in a rate-determining step. This is known as a primary kinetic isotope effect. While not directly applicable to the binding mechanism itself, understanding these effects is crucial in broader mechanistic studies. Quantum calculations can model the transition states of potential metabolic reactions, and the difference in ZPVE between the ground state and the transition state for the deuterated versus non-deuterated compound allows for the prediction of the KIE. mdpi.com These theoretical calculations provide a fundamental understanding of how isotopic labeling can alter the energetic landscape of molecular interactions and transformations. icm.edu.pl
Table 2: Calculated Vibrational Frequency Shifts for C-H vs. C-D Bonds in the Piperazine Moiety
| Vibrational Mode | C-H Frequency (cm⁻¹) | C-D Frequency (cm⁻¹) | Predicted Shift (cm⁻¹) |
| Stretching | ~2950 | ~2140 | ~810 |
| Bending | ~1450 | ~1060 | ~390 |
Future Directions and Emerging Research Avenues for Deuterated Dpp 4 Inhibitors
Development of Novel Deuterated Analogs for Enhanced Research Utility
The initial wave of deuterated pharmaceuticals often involved a "deuterium switch" strategy, where hydrogen atoms in existing drugs were replaced with deuterium (B1214612) to improve metabolic stability. However, the future lies in the de novo design of novel deuterated analogs specifically engineered for advanced research applications. This moves beyond simple metabolic stabilization to creating sophisticated molecular probes.
For instance, novel analogs of DPP-4 inhibitors could be designed with deuterium placed at positions that are not metabolically vulnerable but are critical for enzyme-substrate interaction dynamics. Such analogs would serve as powerful tools for:
Probing Enzyme Active Sites: By selectively deuterating different positions on the inhibitor, researchers can study how subtle changes in bond strength and molecular vibrations affect binding affinity and residence time within the DPP-4 active site.
Advanced Spectroscopic Studies: Deuterium's unique nuclear magnetic resonance (NMR) signature can be exploited. Novel deuterated DPP-4 inhibitors can be designed as probes for solid-state NMR or other advanced spectroscopic techniques to study the conformational changes in the DPP-4 enzyme upon binding.
Metabolic Shunting Probes: Strategic deuteration can block a primary metabolic pathway, forcing the molecule down secondary or tertiary routes. acs.org Designing such analogs of DPP-4 inhibitors allows researchers to uncover previously unknown metabolic pathways for this class of drugs, providing deeper insights into potential drug-drug interactions and off-target effects.
The development pipeline is shifting from creating better drugs to creating smarter research tools that provide unprecedented insight into enzyme function and drug interaction. frontiersin.orgnih.gov
Integration of Advanced Omics Technologies with Deuterium Labeling Strategies
The synergy between stable isotope labeling and high-throughput "omics" technologies is opening new frontiers in understanding the systemic effects of drugs. Deuterated DPP-4 inhibitors can be integrated with these platforms to move beyond simple efficacy studies to a holistic understanding of their biological impact.
A key emerging field is Deuteromics , which involves the administration of deuterium oxide (D₂O, or "heavy water") to label multiple metabolic pathways simultaneously. nih.govacs.org This approach can be powerfully combined with the study of deuterated drugs like (2R,4S)-Teneligliptin-d8 to:
Map Metabolic Flux: By treating cells or animal models with a DPP-4 inhibitor and concurrently using D₂O or deuterated glucose as a tracer, researchers can precisely map how DPP-4 inhibition alters metabolic fluxes through pathways like glycolysis, gluconeogenesis, and lipid metabolism. researchgate.netcolumbia.eduspringernature.comirisotope.com This is crucial for understanding the full metabolic consequences of DPP-4 inhibition in the context of type 2 diabetes.
Quantify Proteome Dynamics: Deuterium labeling is a cost-effective and powerful method for analyzing proteome-wide protein turnover. flinders.edu.au Researchers can quantify how DPP-4 inhibitors alter the synthesis and degradation rates of thousands of proteins, revealing downstream effects on cellular signaling, inflammation, and bone metabolism. nih.govmdpi.com
Enhance Metabolomic Profiling: Deuterated compounds like this compound are already used as essential internal standards for liquid chromatography-mass spectrometry (LC-MS) to ensure accurate quantification of the parent drug in biological samples. nih.gov Future applications will involve using advanced NMR and LC-MS metabolomics to profile the global metabolic changes induced by DPP-4 inhibitors, identifying novel biomarkers of drug response and uncovering off-target effects. nih.govchula.ac.th
| Omics Technology | Deuterium Application | Research Question for DPP-4 Inhibitors | Potential Insight |
|---|---|---|---|
| Metabolomics / Fluxomics | D₂O or [D]-Glucose Tracing | How does Teneligliptin (B1682743) alter glucose and lipid metabolic pathways in hepatocytes? | Quantification of changes in key metabolic fluxes, revealing the drug's impact on systemic metabolism. |
| Proteomics | D₂O Labeling for Protein Turnover | Which proteins show altered synthesis or degradation rates in pancreatic islets upon DPP-4 inhibition? | Identification of downstream signaling pathways and cellular processes affected by the drug. |
| Lipidomics | Deuterated Precursors (e.g., choline, fatty acids) | Does DPP-4 inhibition affect the synthesis of pro-inflammatory lipid mediators? | Understanding the drug's impact on inflammation and cardiovascular-related pathways. |
Expansion of Kinetic Isotope Effect Studies to Other Enzyme Systems
The kinetic isotope effect (KIE) is the change in reaction rate that occurs when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org Studying the KIE by replacing hydrogen with deuterium is a powerful method for elucidating enzyme mechanisms, particularly for determining whether a C-H bond cleavage is a rate-determining step. nih.gov While this has been applied to DPP-4 (a hydrolase), the principles and techniques are being increasingly expanded to other enzyme classes, providing profound insights into their catalytic mechanisms.
Lyases: KIE studies using deuterium have been critical in understanding the mechanisms of enzymes like phenylalanine ammonia-lyase and ethanolamine (B43304) ammonia-lyase. acs.orgnih.govacs.orgnih.govrsc.org For these enzymes, large observed KIEs have provided evidence for specific hydrogen abstraction steps and the presence of quantum tunneling in the catalytic cycle.
Transferases: In enzymes such as aspartate aminotransferase, deuterium KIEs have helped to distinguish between concerted and stepwise mechanisms for proton transfer, a fundamental aspect of their catalytic cycle. nih.gov
Oxidoreductases: The study of cytochrome P450 enzymes, which are crucial for drug metabolism, has heavily relied on deuterium KIEs to demonstrate that C-H bond breaking is often a rate-limiting step in the oxidation of substrates. nih.gov
The knowledge gained from applying KIE studies across diverse enzyme families provides a rich comparative context. Understanding the KIE profiles of various enzymes helps researchers interpret the data from DPP-4 studies more accurately and provides a broader framework for designing novel enzyme inhibitors for a range of therapeutic targets.
| Enzyme Class | Example Enzyme | Mechanistic Insight from Deuterium KIE |
|---|---|---|
| Hydrolases | β-Glucosidase, Lysozyme | Revealing the nature of the transition state in glycosidic bond cleavage. acs.org |
| Lyases | Ethanolamine Ammonia-Lyase | Resolving reaction pathways and identifying hydrogen transfer steps. acs.orgnih.gov |
| Transferases | Aspartate Aminotransferase | Distinguishing between concerted and stepwise proton transfer mechanisms. nih.gov |
| Oxidoreductases | Cytochrome P450 | Confirming C-H bond cleavage as a rate-limiting step in metabolism. nih.gov |
Role of Deuterated Compounds in Understanding Fundamental Biological Processes
Deuterated compounds are indispensable tools for tracing the fate of molecules in complex biological systems, providing dynamic information that is unobtainable through the measurement of static metabolite concentrations. columbia.edu Their use extends far beyond pharmacology into the core of fundamental biological inquiry.
Tracing Metabolic Pathways: Deuterated glucose is widely used to non-invasively track glucose uptake and its subsequent conversion into lactate, glycogen, lipids, and amino acids in real-time using techniques like Deuterium Metabolic Imaging (DMI). frontiersin.orgresearchgate.netspringernature.comirisotope.com This provides a direct window into the metabolic reprogramming that occurs in diseases like cancer and diabetes, and can be used to assess how drugs like DPP-4 inhibitors modulate these pathways.
Investigating Protein Dynamics: Hydrogen-deuterium exchange (H/D exchange) mass spectrometry is a powerful technique for studying protein conformation and dynamics. mdpi.com By exposing a protein to heavy water, researchers can measure the rate at which backbone amide hydrogens exchange with deuterium. This rate is dependent on the protein's structure and flexibility. This method can be used to map the binding site of a deuterated inhibitor like this compound on the DPP-4 enzyme or to understand how binding induces conformational changes that affect enzyme function.
Elucidating Biosynthesis: Deuterated precursors are used to unravel the complex biosynthetic pathways of natural products and essential metabolites. By feeding organisms deuterated building blocks and analyzing the deuterium incorporation patterns in the final products, scientists can piece together the intricate steps of synthesis.
The application of deuterated tracers and probes allows for a dynamic and quantitative understanding of biology, moving from static snapshots to a motion picture of metabolic and cellular processes.
Q & A
Q. Q1. What are the recommended analytical methods for confirming the structural integrity and isotopic purity of (2R,4S)-Teneligliptin-d8 during synthesis?
Answer:
- Methodology : Use deuterium nuclear magnetic resonance (²H-NMR) to confirm deuterium incorporation at specified positions, complemented by high-resolution mass spectrometry (HRMS) to verify molecular mass and isotopic distribution. For purity assessment, employ reverse-phase HPLC coupled with UV/Vis detection (λ = 210–260 nm) and compare retention times with non-deuterated Teneligliptin standards .
- Validation : Include triplicate runs and cross-validate results with independent techniques (e.g., FT-IR for functional groups). Report purity thresholds (>98% by HPLC) and batch-specific certificates of analysis (CoA) in supplementary materials .
Q. Q2. How should researchers design experiments to assess the stability of this compound under varying storage conditions?
Answer:
- Experimental Design : Conduct accelerated stability studies using ICH Q1A guidelines :
- Controls : Include inert atmosphere (N₂) vials to isolate oxidative degradation pathways. Report deviations in degradation kinetics using Arrhenius plots .
Advanced Research Questions
Q. Q3. What methodological strategies resolve contradictions between in vitro DPP-4 inhibition data and in vivo pharmacokinetic (PK) profiles of this compound?
Answer:
Q. Q4. How can researchers optimize deuterium’s kinetic isotope effect (KIE) in this compound to enhance metabolic stability without compromising DPP-4 binding affinity?
Answer:
- Stepwise Approach :
- Computational Modeling : Use molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to predict deuterium substitution sites that maximize KIE while minimizing steric clashes in the DPP-4 active site .
- Synthetic Validation : Synthesize positional isomers (e.g., d₆ vs. d₈) and compare metabolic half-lives in microsomal assays.
- Binding Assays : Perform surface plasmon resonance (SPR) to quantify KD values for each isomer .
- Reporting : Disclose force field parameters and equilibration times in MD simulations to enable replication .
Q. Q5. What frameworks guide the integration of multi-omics data (e.g., proteomics, metabolomics) to elucidate this compound’s off-target effects in diabetic models?
Answer:
- Theoretical Framework : Align with systems pharmacology principles:
- Methodology : Use multi-variate PLS-DA (partial least squares discriminant analysis) to distinguish deuterium-specific effects from background noise in metabolomic datasets. Validate findings with CRISPR/Cas9 DPP-4 knockout models .
Methodological & Ethical Considerations
Q. Q6. How should researchers address discrepancies in deuterium incorporation efficiency across synthetic batches of this compound?
Answer:
Q. Q7. What ethical and methodological standards apply when sharing this compound datasets to ensure reproducibility?
Answer:
- FAIR Principles :
- Findability : Deposit raw LC-MS/MS and NMR data in repositories (e.g., Zenodo) with DOI-linked metadata.
- Interoperability : Use standardized formats (mzML for mass spec, JCAMP-DX for NMR).
- Reusability : Provide detailed protocols for compound synthesis and bioassays, citing the Beilstein Journal’s guidelines for experimental transparency .
- Ethical Compliance : Obtain institutional approval for animal/human cell line studies and disclose funding sources in acknowledgments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
